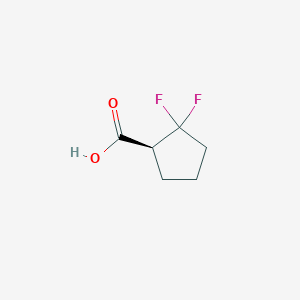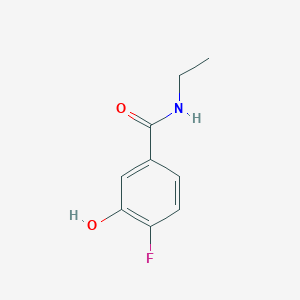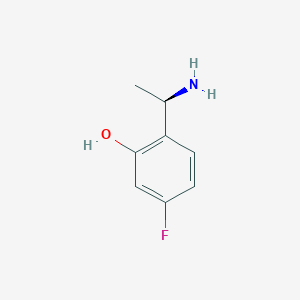
(R)-2-(1-Aminoethyl)-5-fluorophenol hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an aminoethyl group and a fluorine atom attached to a phenol ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride typically involves the use of a biocatalyst, such as omega-transaminase, which provides high-efficiency selectivity and chiral purity. The process begins with the substrate 5-fluoro-2-hydroxyacetophenone, which is reacted with an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. The mixture is heated in a vacuum system at 25-35°C, followed by post-treatment and purification to obtain the target product .
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride involves similar steps but on a larger scale. The use of biocatalysts ensures high yield and optical purity, making the process efficient and cost-effective. The final product is obtained through acid-alkali extraction, concentration, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, secondary amines, and substituted phenols, which have their own unique applications in research and industry.
Aplicaciones Científicas De Investigación
®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom enhances its binding affinity and stability. These interactions modulate the activity of the target proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(1-Aminoethyl)-4-fluoroaniline
- ®-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
- 2-[®-1-Aminoethyl]pyridine
Uniqueness
®-2-(1-Aminoethyl)-5-fluorophenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of both the aminoethyl group and the fluorine atom enhances its reactivity and selectivity in various applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C8H10FNO |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminoethyl]-5-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clave InChI |
UOYQFEYBPZGEAZ-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C=C1)F)O)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


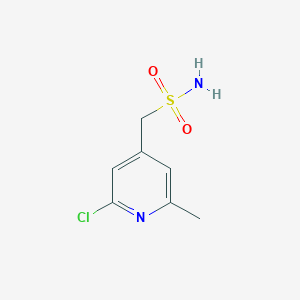
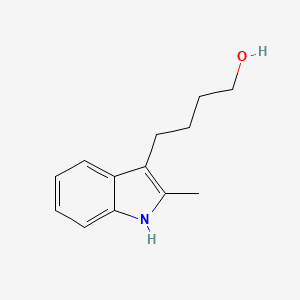
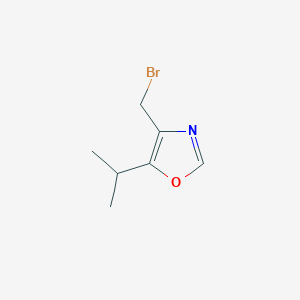

![2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13058515.png)
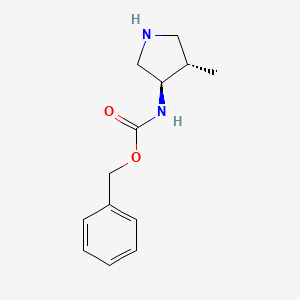

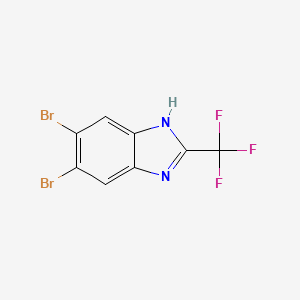

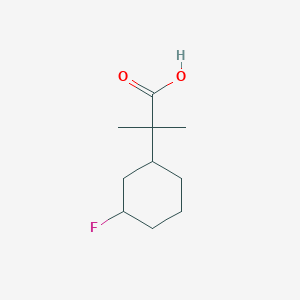

![4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13058575.png)
